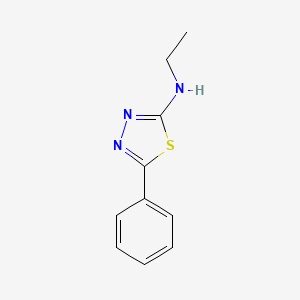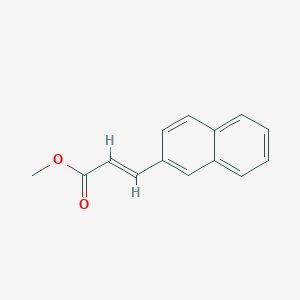
3-Naphthalen-2-yl-acrylic acid methyl ester
描述
3-Naphthalen-2-yl-acrylic acid methyl ester is an organic compound with the molecular formula C14H12O2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the acrylic acid moiety is substituted with a naphthalene ring at the 3-position
生化分析
Biochemical Properties
3-Naphthalen-2-yl-acrylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the formation of reactive intermediates that can cause cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, this compound has been found to accumulate in the endoplasmic reticulum, where it can interact with various enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-yl-acrylic acid methyl ester can be achieved through several methods. One common approach involves the Heck reaction, where naphthalene-2-boronic acid is coupled with methyl acrylate in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dimethylformamide (DMF) or toluene .
Another method involves the Knoevenagel condensation reaction between naphthalene-2-carboxaldehyde and methyl acrylate in the presence of a base, such as piperidine or pyridine. This reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
3-Naphthalen-2-yl-acrylic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives.
科学研究应用
3-Naphthalen-2-yl-acrylic acid methyl ester has several scientific research applications:
作用机制
The mechanism of action of 3-Naphthalen-2-yl-acrylic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
相似化合物的比较
Similar Compounds
3-Naphthalen-2-yl-acrylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
2-Naphthalen-1-yl-acrylic acid methyl ester: Similar structure with the naphthalene ring substituted at the 1-position instead of the 2-position.
Uniqueness
3-Naphthalen-2-yl-acrylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and properties. The position of the naphthalene ring and the presence of the methyl ester group can affect the compound’s chemical behavior and its interactions with other molecules .
属性
IUPAC Name |
methyl (E)-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBRZFZGWAPEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)
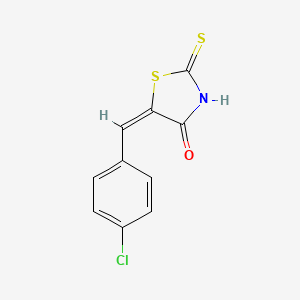
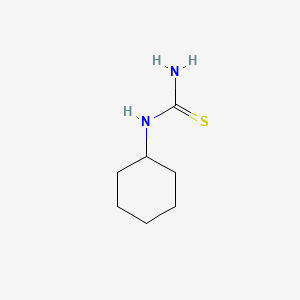
![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)
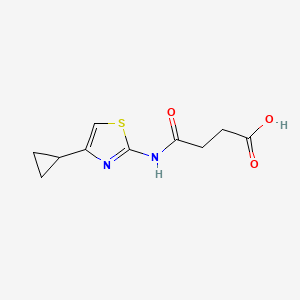
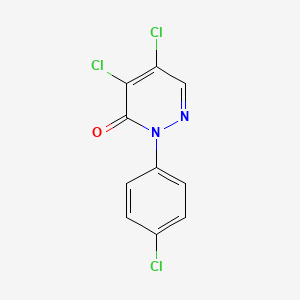
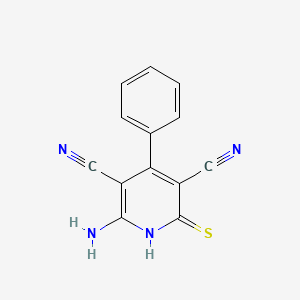
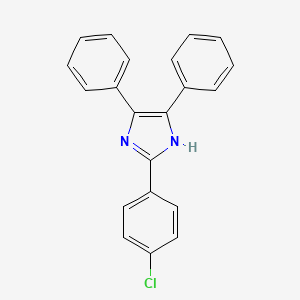
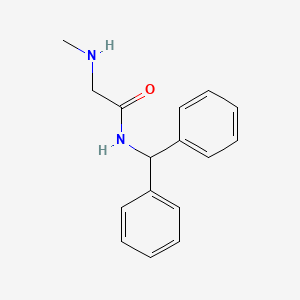
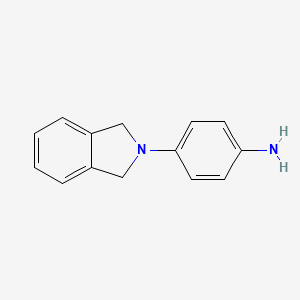
![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
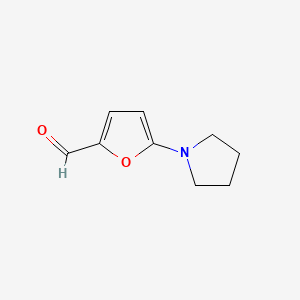
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
